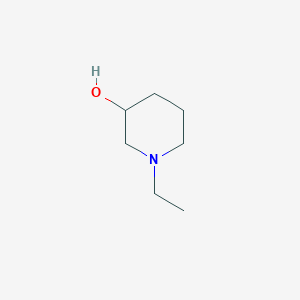

1-Ethyl-3-hydroxypiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUOAGONLMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871217 | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-24-1 | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-3-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EP179I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-3-hydroxypiperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-hydroxypiperidine is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position, imparts unique physicochemical properties that make it a valuable intermediate in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to slightly yellow, clear viscous liquid at room temperature.[2][5][6] It is characterized by its solubility in water and various organic solvents.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-ethylpiperidin-3-ol | [7] |

| CAS Number | 13444-24-1 | [2][7] |

| Molecular Formula | C₇H₁₅NO | [2][7] |

| Molecular Weight | 129.20 g/mol | [7] |

| Appearance | Colorless to slightly yellow clear liquid | [2][5] |

| Melting Point | <25 °C | [6] |

| Boiling Point | 93-95 °C at 15 mm Hg | [6] |

| Density | 0.97 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.477 | [6] |

| Flash Point | 117 °F (47.2 °C) | [6] |

| pKa (Predicted) | 14.83 ± 0.20 | [6] |

| Water Solubility | Soluble | [3] |

| Solubility in Organics | Soluble in chloroform and methanol |

Chemical Structure and Stereochemistry

The molecular structure of this compound consists of a saturated six-membered heterocycle, piperidine, with an ethyl group attached to the nitrogen atom and a hydroxyl group at the C-3 position. The presence of a chiral center at the C-3 carbon means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-Ethyl-3-hydroxypiperidine.

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[8] In this conformation, the substituents can occupy either axial or equatorial positions. The conformational equilibrium of the piperidine ring is a critical factor in its biological activity. For this compound, two primary chair conformations are possible for each enantiomer, differing in the axial or equatorial orientation of the hydroxyl group. The ethyl group on the nitrogen is also subject to conformational considerations. Generally, bulky substituents on the piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions.

Caption: Postulated chair conformations of (R)-1-Ethyl-3-hydroxypiperidine.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The ethyl group would exhibit a quartet for the methylene protons and a triplet for the methyl protons. The proton attached to the hydroxyl-bearing carbon (H-3) would likely appear as a broad multiplet.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 129. The fragmentation pattern is expected to involve the loss of the ethyl group, the hydroxyl group, and cleavage of the piperidine ring.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general organic chemistry principles and related literature, plausible methodologies can be outlined.

Synthesis

A common route for the synthesis of N-alkylated piperidines is the reductive amination of a corresponding ketone or the direct alkylation of the parent piperidine. A potential synthetic pathway for this compound starts from 3-hydroxypiperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

An In-depth Technical Guide to 1-Ethyl-3-hydroxypiperidine (CAS: 13444-24-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-hydroxypiperidine, also known as 1-Ethyl-3-piperidinol, is a versatile heterocyclic organic compound with the CAS number 13444-24-1.[1][2][3] Its structure, featuring a piperidine ring substituted with an ethyl group on the nitrogen atom and a hydroxyl group at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.[4] The presence of both a secondary amine and a secondary alcohol functional group allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[4] This compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and antidepressants.[1][5] Its structural similarity to certain neurotransmitters also makes it a compound of interest in neuropharmacology research for investigating neurological pathways and developing treatments for various disorders.[4][5]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13444-24-1 | [1][3] |

| Molecular Formula | C₇H₁₅NO | [1][3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Boiling Point | 93-95 °C at 15 mm Hg | |

| Refractive Index | n20/D 1.48 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 1-Ethyl-3-piperidinol, N-Ethyl-3-hydroxypiperidine, N-Ethyl-3-piperidinol, 3-Hydroxy-1-ethylpiperidine | [3] |

Synthesis

Proposed Synthetic Workflow: Reductive Amination

A likely synthetic pathway to this compound involves the reductive amination of 3-hydroxypiperidine with acetaldehyde. This method is widely used for the N-alkylation of secondary amines. The general workflow is depicted in the diagram below.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, based on standard organic chemistry procedures.

Materials:

-

3-Hydroxypiperidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography equipment (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1-1.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Note: This is a generalized protocol. The specific quantities, reaction times, and purification methods may need to be optimized for best results.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Intermediate

The compound is a key building block in the synthesis of various pharmaceuticals. Its structural features are incorporated into molecules targeting the central nervous system, such as analgesics and antidepressants.[1][5] The piperidine scaffold is a common motif in many approved drugs, and the ethyl and hydroxyl groups on this compound provide handles for further chemical elaboration to fine-tune pharmacological properties.

Neuropharmacology Research

Due to its structural resemblance to endogenous neuromodulators, this compound and its derivatives are valuable tools in neuropharmacology.[4][5] They are used to probe the structure-activity relationships of ligands for various receptors and transporters in the brain, aiding in the understanding of neurological disorders and the development of novel therapeutic strategies.[4]

Potential as a Cholinesterase Inhibitor Precursor

While no direct studies have been identified that evaluate this compound as a cholinesterase inhibitor, piperidine derivatives are a well-established class of compounds with this activity. The core structure of this compound could serve as a starting point for the synthesis of novel cholinesterase inhibitors for the potential treatment of conditions like Alzheimer's disease.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available, peer-reviewed data on the specific biological activity of this compound. No quantitative data, such as IC₅₀ or EC₅₀ values, for its interaction with specific biological targets have been reported. Consequently, there are no established signaling pathways in which this compound is known to be directly involved.

Further research is required to elucidate the pharmacological profile of this compound and to identify its potential molecular targets and mechanisms of action.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of its hazard information.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis from readily available starting materials and its versatile chemical functionality make it an attractive building block for the creation of complex molecular architectures. While its specific biological activities and mechanisms of action remain to be fully elucidated, its role as a precursor to potential therapeutics, particularly in the area of neuroscience, is well-established. Further investigation into the pharmacological properties of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

- 1. nwmedj.org [nwmedj.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

Molecular weight and formula of 1-Ethyl-3-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-3-piperidinol, a versatile piperidine derivative with significant applications in pharmaceutical development and chemical synthesis. The document details its chemical properties, synthesis, and biological significance, presenting data in a structured format for ease of reference and comparison.

Molecular and Chemical Identity

1-Ethyl-3-piperidinol, also known as N-ethyl-3-hydroxypiperidine, is a chiral organic compound.[1] Its structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom and a hydroxyl group at the third position.[1] This configuration makes it a secondary amine and an alcohol, and its chirality means it exists in two enantiomeric forms, (S) and (R), which can exhibit different biological activities.[1]

Table 1: Molecular Identifiers and Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NO[2] |

| Molecular Weight | 129.20 g/mol [2] |

| IUPAC Name | 1-ethylpiperidin-3-ol[2] |

| CAS Registry Number | 13444-24-1 (for the racemate)[2] |

| 98584-61-3 (for the (S)-enantiomer)[3] | |

| Canonical SMILES | CCN1CCCC(C1)O[1] |

| InChI Key | ZNPSUOAGONLMLK-UHFFFAOYSA-N (for the racemate)[4] |

Physicochemical Data

1-Ethyl-3-piperidinol is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][5] It is soluble in water and various organic solvents.[1][5]

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 93-95 °C at 15 mmHg[6][7] |

| Density | 0.97 g/mL at 25 °C[7] |

| Refractive Index (n²⁰/D) | 1.477[7] |

| pKa | 14.83 ± 0.20 (Predicted)[7] |

| Water Solubility | 791.3 g/L at 25 °C[7] |

Synthesis and Experimental Protocols

The synthesis of 1-Ethyl-3-piperidinol can be achieved through several methods. The choice of method may depend on the desired stereochemistry and available starting materials.

General Synthesis Methods:

-

Reduction of 1-Ethylpiperidin-3-one: This common method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Hydroxylation of 1-Ethylpiperidine: This process introduces a hydroxyl group at the third position of 1-ethylpiperidine through hydroxylation reactions.[1]

-

Direct Alkylation of 3-Piperidinol: This involves the ethylation of the nitrogen atom of 3-piperidinol using an ethylating agent.

Below is a generalized workflow for the synthesis of 1-Ethyl-3-piperidinol.

Caption: General synthesis workflows for 1-Ethyl-3-piperidinol.

A detailed experimental protocol for a related N-ethylation of piperidine using ethylene is described in Organic Syntheses, which can be adapted for the alkylation of 3-piperidinol.[8] The general principle involves reacting the amine with an alkene in the presence of an alkali-metal salt of the amine as a catalyst.[8]

Biological Activity and Potential Applications

1-Ethyl-3-piperidinol is a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.[9][10]

Key Areas of Biological Investigation:

-

Neuroprotective Agent: Some studies suggest that this compound may have protective effects on neuronal cells.[1]

-

Antidepressant Activity: Due to its structural similarity to known psychoactive compounds, it has been evaluated for antidepressant effects.[1][9]

-

Interaction with Neurotransmitter Systems: Research indicates that 1-Ethyl-3-piperidinol may modulate serotonin and dopamine pathways.[1] This interaction is a key area of interest for its potential therapeutic effects.

The proposed mechanism of action involves its interaction with neurotransmitter receptors, potentially modulating their activity.

Caption: Potential modulation of neurotransmitter signaling pathways.

Spectroscopic Data

-

Mass Spectrometry: Electron ionization mass spectrometry shows a molecular ion peak at m/z 129.[1] Key fragmentation patterns include the loss of a methyl radical (m/z 114) and an ethyl radical (m/z 100).[1]

-

Infrared (IR) Spectroscopy: FTIR spectra are available for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data is available and can be used for structural confirmation.[11]

-

UV-Visible Spectroscopy: As a saturated heterocyclic compound, 1-Ethyl-3-piperidinol shows minimal absorption in the UV-visible region above 200 nm.[1]

Applications in Research and Industry

Beyond its direct biological activities, 1-Ethyl-3-piperidinol serves as a crucial intermediate in the synthesis of more complex molecules.[9][10]

-

Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1][9][10]

-

Chemical Research: It serves as a versatile reagent in organic synthesis and medicinal chemistry.[1][9]

-

Material Science: There are potential applications in the development of polymers and other specialized materials.[1][9]

Safety and Handling

1-Ethyl-3-piperidinol is considered harmful if swallowed and causes skin irritation.[2] Appropriate personal protective equipment should be used when handling this compound. It is also flammable.[7] It should be stored in a well-ventilated area away from sources of ignition.[7]

References

- 1. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]

- 2. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-3-piperidinol, (S)- | C7H15NO | CID 641104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]

- 5. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]

- 6. 1-Ethyl-3-piperidinol [drugfuture.com]

- 7. chembk.com [chembk.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1-Ethyl-3-hydroxypiperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-3-hydroxypiperidine (CAS No. 13444-24-1), a key intermediate in pharmaceutical and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Executive Summary

This compound is a versatile heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. Its structural attributes make it a valuable building block in the development of novel therapeutic agents and advanced materials.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This guide presents a summary of its ¹H NMR, ¹³C NMR, and IR spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

¹H NMR (Proton NMR) Data (Representative)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | m | 1H | H-3 (CH-OH) |

| ~2.80 - 2.95 | m | 1H | H-2 (axial) |

| ~2.65 - 2.75 | m | 1H | H-6 (axial) |

| ~2.40 | q | 2H | N-CH₂-CH₃ |

| ~2.20 - 2.30 | m | 1H | H-2 (equatorial) |

| ~1.95 - 2.10 | m | 1H | H-6 (equatorial) |

| ~1.70 - 1.85 | m | 1H | H-4 (axial) |

| ~1.50 - 1.65 | m | 1H | H-5 (axial) |

| ~1.30 - 1.45 | m | 1H | H-4 (equatorial) |

| ~1.15 - 1.30 | m | 1H | H-5 (equatorial) |

| ~1.10 | t | 3H | N-CH₂-CH₃ |

| (variable) | br s | 1H | OH |

Disclaimer: The ¹H NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from this compound itself. Actual chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 NMR) Data (Representative)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~68.0 | C-3 (CH-OH) |

| ~60.0 | C-2 |

| ~55.0 | C-6 |

| ~52.0 | N-CH₂-CH₃ |

| ~32.0 | C-4 |

| ~22.0 | C-5 |

| ~12.0 | N-CH₂-CH₃ |

Disclaimer: The ¹³C NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from this compound itself. Actual chemical shifts may vary.

IR (Infrared) Spectroscopy Data (Representative)

Technique: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2930 | Strong | C-H stretch (aliphatic) |

| 2810 - 2780 | Medium | C-H stretch (N-ethyl, tertiary amine) |

| 1465 - 1440 | Medium | C-H bend (CH₂) |

| 1380 - 1365 | Medium | C-H bend (CH₃) |

| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 1260 - 1020 | Medium | C-N stretch (tertiary amine) |

Disclaimer: The IR data presented above are representative values for a molecule containing secondary alcohol and tertiary amine functionalities and are not experimentally derived from this compound itself. Actual absorption frequencies may vary.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra applicable to this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Load a standard set of acquisition parameters for ¹H and ¹³C NMR spectroscopy.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if used as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film Method):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the resulting interferogram with a Fourier transform to generate the infrared spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

N-Ethyl-3-hydroxypiperidine: A Technical Guide to its Physical State and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of N-Ethyl-3-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

N-Ethyl-3-hydroxypiperidine is a versatile building block in organic synthesis. A clear understanding of its physical and chemical characteristics is paramount for its effective use in drug discovery and development.

Physical State and Appearance

Under standard laboratory conditions, N-Ethyl-3-hydroxypiperidine exists as a clear, colorless to light yellow, viscous liquid[1][2][3][4]. Its liquid state at room temperature is a critical consideration for handling, storage, and reaction setup.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N-Ethyl-3-hydroxypiperidine, compiled from various chemical data sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₇H₁₅NO | - | - | [1] |

| Molecular Weight | 129.20 | g/mol | - | [5] |

| Physical State | Liquid | - | Ambient Temperature | [1][2][4][6][7] |

| Melting Point | <25 | °C | - | [1][2][6][8] |

| Boiling Point | 93 - 95 | °C | 15 mm Hg | [1][2][6][8] |

| Density | 0.97 | g/mL | 25 °C | [1][2][6][8] |

| Refractive Index | 1.477 | - | 20 °C | [1][2][6][8] |

| Flash Point | 47 / 117 | °C / °F | - | [1][2][7][8] |

| Water Solubility | 791.3 | g/L | 25 °C | [1][2] |

| Solubility (Organic) | Slightly Soluble | - | Chloroform, Methanol | [2] |

Experimental Protocols

To ensure reproducibility and adherence to international standards, the following sections detail the methodologies for determining the physical state and solubility of N-Ethyl-3-hydroxypiperidine.

Determination of Physical State

The physical state of a substance at ambient temperature is a fundamental property. The following protocol is a general method for this determination.

Objective: To determine the physical state (solid, liquid, or gas) of N-Ethyl-3-hydroxypiperidine at standard ambient temperature and pressure.

Materials:

-

Sample of N-Ethyl-3-hydroxypiperidine

-

Spatula

-

Watch glass or petri dish

-

Laboratory fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Preparation: Ensure the work area, typically a laboratory fume hood, is clean and well-ventilated. Wear appropriate PPE.

-

Sample Handling: Using a clean spatula, place a small amount of the N-Ethyl-3-hydroxypiperidine sample onto a watch glass or petri dish.

-

Visual Observation: Observe the substance at ambient temperature (typically 20-25 °C).

-

Note its appearance: color, clarity, and whether it holds its shape (solid) or takes the shape of its container (liquid).

-

Gently tilt the container to observe its flow characteristics. A substance that flows and forms a horizontal surface is a liquid.

-

-

Documentation: Record the observation of the physical state, along with the ambient temperature and pressure.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in water. This protocol is based on the principles outlined in OECD Guideline 105.

Objective: To quantitatively determine the water solubility of N-Ethyl-3-hydroxypiperidine at a specified temperature.

Materials:

-

N-Ethyl-3-hydroxypiperidine

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

-

Glass vials with screw caps

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility. This is done by adding increasing volumes of water to a known amount of the test substance until it dissolves.

-

Preparation of Saturated Solution:

-

An excess amount of N-Ethyl-3-hydroxypiperidine (estimated from the preliminary test to be more than required for saturation) is added to a known volume of water in a glass vial.

-

The vial is tightly sealed and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient period to reach equilibrium. A common practice is to shake for 24 hours, with additional measurements at 48 and 72 hours to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, the vial is removed from the shaker and the undissolved solid is allowed to settle.

-

To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.

-

-

Sample Analysis:

-

A sample of the clear supernatant is carefully withdrawn using a pipette.

-

The sample is then filtered through a 0.45 µm filter to remove any remaining solid particles.

-

The concentration of N-Ethyl-3-hydroxypiperidine in the filtrate is determined using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with standards of known concentrations is used for quantification.

-

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).

Workflow and Logical Relationships

The determination of key physical properties follows a logical progression of experimental steps. The following diagram illustrates a typical workflow for characterizing the solubility of a chemical compound like N-Ethyl-3-hydroxypiperidine.

Conclusion

The data and protocols presented in this technical guide provide a solid foundation for the safe and effective handling and use of N-Ethyl-3-hydroxypiperidine in a research and development setting. Its liquid physical state and high water solubility are key parameters that influence its application in various synthetic procedures. Adherence to standardized experimental methodologies is crucial for generating reliable and reproducible data, which is essential for regulatory submissions and successful drug development outcomes. The versatility of N-Ethyl-3-hydroxypiperidine as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry[3][4].

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Biological Versatility of 1-Ethyl-3-hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1-ethyl-3-hydroxypiperidine scaffold is a versatile and valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a tertiary amine and a hydroxyl group, provide opportunities for a wide range of chemical modifications to tailor compounds for specific biological targets.[1][2][3][4][5] This technical guide explores the potential biological activities of derivatives of this compound, focusing on their applications in neuropharmacology, particularly as cholinesterase inhibitors and muscarinic receptor modulators. While comprehensive studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide extrapolates from research on closely related piperidine compounds to provide insights into their potential therapeutic applications, experimental evaluation, and underlying mechanisms of action.

Potential Biological Activities and Therapeutic Targets

Derivatives of the piperidine nucleus are known to interact with a variety of biological targets, primarily within the central nervous system. The this compound core is a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders.[1][2]

Cholinesterase Inhibition

A significant area of interest for piperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

Table 1: Representative Cholinesterase Inhibitory Activity of N-Substituted Piperidine Derivatives (Illustrative Examples)

| Compound Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| N-Benzylpiperidine Derivatives | AChE | 0.56 - 13 | Donepezil | 600 |

| 3-Hydroxypyridine-4-one-Benzylpiperidine Hybrids | AChE | 143.09 | Donepezil | - |

Note: The data presented are for illustrative purposes to show the potential of the piperidine scaffold and are not specific to this compound derivatives.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various physiological processes, including learning, memory, and motor control. Piperidine-based compounds have been investigated as both agonists and antagonists of mAChRs. Selective modulation of mAChR subtypes (M1-M5) is a promising strategy for treating neurological and psychiatric disorders.

Pethidine (meperidine), a well-known analgesic, and its analogs which contain a piperidine core, have been shown to bind to muscarinic receptors.[7][8] The binding affinities (Ki) of some of these analogs for M1, M3, and M5 receptors have been determined, showcasing the potential for piperidine derivatives to interact with these targets.[7][8]

Table 2: Representative Muscarinic Receptor Binding Affinities of Pethidine Analogs (Illustrative Examples)

| Compound | M1 Ki (µM) | M3 Ki (µM) | M5 Ki (µM) |

| Analog 6b | 0.67 | 0.37 | 0.38 |

Note: This data is for pethidine analogs and serves to illustrate the potential of the piperidine scaffold for mAChR modulation.

Analgesic Activity

The piperidine ring is a core structural component of many potent opioid analgesics, including fentanyl and its derivatives. Research has shown that various alkyl piperidine derivatives exhibit significant analgesic effects, likely through interaction with opioid receptors.[9]

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly used to assess the biological activities of piperidine derivatives.

Synthesis of this compound Derivatives

A general approach to synthesizing derivatives of this compound involves the esterification of the hydroxyl group.

Protocol: Synthesis of 1-Ethyl-3-piperidinyl Esters

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable dry solvent such as toluene.

-

Addition of Reagents: Add a desired acylating agent (e.g., propanoyl chloride) to the solution.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100-110°C) under a nitrogen atmosphere for several hours.

-

Work-up: After the reaction is complete, cool the mixture. The resulting crystalline product can be collected by filtration, washed with a non-polar solvent like ether, and then dried.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate) can be performed to obtain the purified ester hydrochloride salt.

In Vitro Assays

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Protocol: Ellman's Assay for AChE Inhibition

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., Tris-HCl).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the test compound at various concentrations. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding DTNB and ATCI to the wells.

-

Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.

Protocol: [³H]N-methyl-scopolamine (NMS) Binding Assay

-

Membrane Preparation: Use cell membranes from Chinese hamster ovary (CHO) cells expressing the desired human muscarinic receptor subtype (e.g., M1, M3, or M5).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation (a few micrograms of protein per well) to wells containing the test compound at various concentrations and a fixed concentration of the radioligand [³H]NMS (e.g., 0.3 nM).

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 2 hours) at room temperature.

-

Determination of Non-specific Binding: In parallel wells, determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist like atropine (e.g., 1 µM).

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves using appropriate software.

In Vivo Assays

The hot plate test is a common method to evaluate the central analgesic activity of compounds in animal models.

Protocol: Hot Plate Test in Mice

-

Animal Acclimatization: Acclimatize mice to the experimental room and handling for a few days before the experiment.

-

Baseline Measurement: Individually place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (latency) for signs of nociception, such as licking the paws or jumping. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compound or a vehicle control to the mice, typically via intraperitoneal or oral routes.

-

Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their reaction latencies.

-

Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group is indicative of analgesic activity.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

Derivatives of this compound that act as cholinesterase inhibitors or muscarinic receptor modulators would directly influence the cholinergic signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

1-Ethyl-3-hydroxypiperidine: A Synthetic Cornerstone in Neuropharmacology

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-hydroxypiperidine is a heterocyclic organic compound recognized not for its direct neuropharmacological effects, but as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Despite its structural relevance to many centrally acting agents, a thorough review of scientific literature and patent databases reveals a conspicuous absence of quantitative data regarding its own binding affinity, functional activity at neurological targets, or in vivo effects. This technical guide, therefore, addresses the current state of knowledge, focusing on the compound's physicochemical properties and its established role as a versatile building block in the development of neuropharmacological agents, particularly analgesics and antidepressants.[1][2] This document will serve as a resource for professionals in drug discovery and development by detailing its synthetic utility and providing a hypothetical framework for its application.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[3] Its conformational flexibility and the ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors and ion channels. This compound, with its ethyl group on the nitrogen and a hydroxyl group at the 3-position, offers two key points for chemical modification, making it a valuable starting material for creating diverse chemical libraries.[1][2] While its unique structure is leveraged by researchers to explore neurotransmitter systems, this exploration is primarily through the synthesis of more complex derivatives.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its use in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | Chem-Impex |

| Molecular Weight | 129.20 g/mol | Chem-Impex |

| CAS Number | 13444-24-1 | Chem-Impex |

| Appearance | Colorless to pale yellow liquid | Chem-Impex |

| Density | 0.97 g/cm³ | Chem-Impex |

| Refractive Index | n20/D 1.48 | Chem-Impex |

| Purity | ≥98% (GC) | Chem-Impex |

Neuropharmacological Profile: An Overview of Available Data

Extensive searches of peer-reviewed scientific literature and patent databases did not yield any specific quantitative data on the neuropharmacological effects of this compound itself. There are no publicly available reports detailing its binding affinity (e.g., Kᵢ, IC₅₀) for any CNS receptors, its functional activity (e.g., EC₅₀, Eₘₐₓ) in cellular assays, or its behavioral effects in in vivo models. The prevailing consensus in the literature is that its primary role in neuropharmacology is that of a synthetic intermediate.[1][2]

Synthetic Utility in Neuropharmacology

The true value of this compound for neuropharmacology researchers lies in its utility as a versatile synthetic precursor. The hydroxyl and secondary amine functionalities allow for a wide range of chemical transformations.

Key Chemical Transformations

-

O-Alkylation/O-Arylation: The hydroxyl group can be deprotonated and reacted with various electrophiles to introduce a wide range of substituents, forming ethers. This is a common strategy for accessing analogs with modified pharmacokinetic and pharmacodynamic properties.

-

Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or introduce new interaction points with biological targets.

-

N-Alkylation/N-Arylation: While the nitrogen is already ethylated, it can participate in further reactions, though this is less common than modifications at the hydroxyl group. More typically, the N-ethyl group itself is a desired feature in the final molecule.

-

Functional Group Interconversion: The hydroxyl group can be converted to other functionalities, such as halides or amines, to enable further synthetic elaborations.

Hypothetical Synthetic Workflow for a Novel CNS Agent

To illustrate the synthetic potential of this compound, the following diagram outlines a hypothetical workflow for the synthesis of a potential neuropharmacological agent. This workflow represents a common strategy in medicinal chemistry where a core scaffold is elaborated to generate a library of compounds for screening.

Caption: Hypothetical synthesis of a CNS agent from this compound.

Experimental Protocols

As no specific experimental studies on the neuropharmacological effects of this compound were identified, this section will outline a general protocol for a receptor binding assay, which would be a critical first step in characterizing its potential activity.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of this compound for a specific CNS receptor (e.g., serotonin 5-HT₂A receptor).

Materials:

-

Cell membranes expressing the target receptor (e.g., from HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A).

-

This compound.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kₔ value, and varying concentrations of this compound.

-

Total and Non-specific Binding: Prepare tubes for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and the non-specific binding control).

-

Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a commercially available and synthetically versatile compound with significant potential as a scaffold for the development of novel neuropharmacological agents. While its own pharmacological profile remains uncharacterized in the public domain, its utility as a building block is well-established in a general sense. Future research should focus on the systematic exploration of derivatives synthesized from this core, as well as the public dissemination of any screening data on the parent compound to avoid redundant efforts within the scientific community. A full characterization of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would also be highly beneficial for its application in drug discovery programs. For researchers in the field, this compound represents a readily accessible starting point for the generation of new chemical entities with the potential to modulate CNS targets and address unmet needs in the treatment of neurological and psychiatric disorders.

References

The Pivotal Role of 1-Ethyl-3-hydroxypiperidine: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

1-Ethyl-3-hydroxypiperidine stands as a versatile and highly valuable chemical building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, combining a piperidine scaffold with strategically placed ethyl and hydroxyl functionalities, offer a flexible platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 93-95 °C at 15 mm Hg | [3] |

| Melting Point | <25 °C | [3] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.477 | [3] |

| Flash Point | 117 °F | [3] |

| pKa | 14.83 ± 0.20 (Predicted) | [3] |

| Water Solubility | 791.3 g/L at 25 °C | [3] |

| CAS Number | 13444-24-1 | [1][2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the N-alkylation of 3-hydroxypiperidine or the reductive amination of a pyridine precursor. Below are detailed experimental protocols for these key transformations.

Protocol 1: N-Alkylation of 3-Hydroxypiperidine with Ethyl Iodide

This method involves the direct ethylation of the secondary amine in 3-hydroxypiperidine.

Materials:

-

3-Hydroxypiperidine

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Slowly add ethyl iodide (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by vacuum distillation.

Protocol 2: Reductive Amination of 3-Hydroxypyridine with Acetaldehyde

This one-pot procedure involves the formation of an iminium intermediate from 3-hydroxypyridine and acetaldehyde, followed by in-situ reduction.

Materials:

-

3-Hydroxypyridine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxypyridine (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature to facilitate the formation of the corresponding iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[4][5][6]

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.

Applications as a Chemical Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[7][8]

Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease

Piperidine derivatives are known to be effective acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease.[3][9] this compound is a precursor for carbamate-based cholinesterase inhibitors.

Experimental Workflow for Carbamate Synthesis:

Precursor to Opioid Analgesics

The piperidine ring is a core structural motif in many potent opioid analgesics, such as fentanyl and its analogs.[2][10][11] While a direct synthesis of a marketed analgesic from this compound is not prominently documented, its structure lends itself to the synthesis of novel analgesic candidates. The general synthetic strategy often involves the initial preparation of a 4-anilidopiperidine core, which can be subsequently N-alkylated.

General Synthetic Pathway to Fentanyl Analogs:

Conclusion

This compound is a cornerstone building block with significant implications for drug discovery and materials science. Its accessible synthesis and the reactivity of its functional groups provide chemists with a powerful tool for creating diverse and complex molecules. The detailed protocols and pathways provided in this guide aim to facilitate further research and innovation in the application of this versatile compound.

References

- 1. EP2455377B1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-Ethyl-3-hydroxypiperidine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-hydroxypiperidine (CAS No. 13444-24-1), also known as N-Ethyl-3-piperidinol, is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs). Its unique structural features, including a secondary alcohol and a tertiary amine within a piperidine ring, allow for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside key quantitative data and visual representations of relevant synthetic and biological pathways.

Introduction

This compound is a colorless to slightly yellow liquid at room temperature.[1][2] The presence of both a hydroxyl group and an ethyl group on the piperidine nitrogen enhances its solubility and reactivity, making it an excellent precursor for creating a wide range of derivatives with specific biological activities.[3][4] This compound is particularly noted for its application in the development of analgesics and antidepressants.[2][3][5] Furthermore, its structural similarity to certain neuromodulators makes it a valuable tool in neuropharmacology research for investigating neurotransmitter systems and developing treatments for neurological disorders.[6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13444-24-1 | [2][3] |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [7] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2] |

| Density | 0.97 g/mL at 25 °C | [3][8] |

| Boiling Point | 93-95 °C at 15 mm Hg | [8] |

| Refractive Index | n20/D 1.48 | [1][2] |

| Purity (typical) | ≥ 98% (GC) | [2][3] |

| Storage | Store at 2 - 8 °C | [2][3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data available in CDCl₃ at 90 MHz and 400 MHz | [9] |

| ¹³C NMR | Data available in CDCl₃ | [9] |

| Mass Spec (MS) | Mass spectrum available | [9] |

| Infrared (IR) | Spectrum available (liquid film) | [9] |

(Note: Detailed spectral data with peak assignments are provided in the Experimental Protocols section.)

Synthesis of this compound

The synthesis of this compound typically starts from its precursor, 3-hydroxypiperidine. Two common methods are employed: reductive amination with acetaldehyde and direct N-alkylation with an ethyl halide.

Synthesis Workflow

The following diagram illustrates the primary synthetic routes to this compound from 3-hydroxypyridine, a common starting material for the precursor.

Caption: Synthetic routes to this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and analysis of this compound.

Synthesis of 3-Hydroxypiperidine (Precursor)

3-Hydroxypiperidine can be synthesized via the hydrogenation of 3-hydroxypyridine.[10]

-

Materials: 3-Hydroxypyridine, 5% Rhodium on Carbon (Rh/C), Water, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, add 3-hydroxypyridine (100g), 5% Rhodium on Carbon (1kg), and water (100L).[10]

-

Pressurize the autoclave with hydrogen gas to 5 MPa.[10]

-

Heat the mixture to 90 °C and maintain the reaction for 48 hours.[10]

-

After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst.[10]

-

The filtrate is concentrated under reduced pressure to remove water.[10]

-

The residue is then purified by vacuum distillation, collecting the fraction at 67-69 °C / 26.6 Pa to yield 3-hydroxypiperidine as a white solid.[10]

-

Synthesis of this compound via Reductive Amination

This method utilizes a one-pot reaction with a mild reducing agent.[11][12]

-

Materials: 3-Hydroxypiperidine, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in 1,2-dichloroethane (DCE), add acetaldehyde (1.1 eq).[12]

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.[11]

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

-

Synthesis of this compound via N-Alkylation

This is a classical method for N-alkylation of secondary amines.[13][14]

-

Materials: 3-Hydroxypiperidine, Ethyl iodide, Potassium carbonate (K₂CO₃), Anhydrous acetonitrile (MeCN).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypiperidine (1.0 eq), anhydrous acetonitrile, and finely powdered, dry potassium carbonate (2.0 eq).[13]

-

Stir the suspension at room temperature.

-

Slowly add ethyl iodide (1.1 eq) to the stirred mixture.[14]

-

Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation.

-

Analytical Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound, adaptable from standard methods for piperidine derivatives.[3][15]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).

-

Sample Preparation:

-

Prepare a stock solution (1 mg/mL) of this compound in methanol.

-

Create a series of working standards by serial dilution of the stock solution.

-

-

GC-MS Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Table 3: Representative Spectroscopic Data

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (EI) | FTIR (Liquid Film) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z (Relative Intensity) | Wavenumber (cm⁻¹) |

| (Predicted) | (Predicted) | (Major Fragments) | (Characteristic Peaks) |

| ~3.6 (m, 1H, -CHOH) | ~68 (-CHOH) | 129 (M⁺) | ~3400 (O-H stretch, broad) |

| ~2.4-2.8 (m, 4H, -NCH₂-) | ~60 (-NCH₂-) | 114 ([M-CH₃]⁺) | ~2930 (C-H stretch, alkane) |

| ~2.4 (q, 2H, -NCH₂CH₃) | ~55 (-NCH₂-) | 100 ([M-C₂H₅]⁺) | ~1450 (C-H bend) |

| ~1.4-1.9 (m, 4H, piperidine CH₂) | ~48 (-NCH₂CH₃) | 57 | ~1100 (C-O stretch) |

| ~1.1 (t, 3H, -CH₂CH₃) | ~30 (piperidine CH₂) | 42 | |

| ~20 (piperidine CH₂) | |||

| ~12 (-CH₂CH₃) |

(Note: Actual chemical shifts and fragmentation patterns may vary slightly based on instrumentation and conditions. The data presented is a representative interpretation based on publicly available spectra and chemical structure.)[7][9]

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several APIs. A notable example is its use in the synthesis of Meptazinol, an opioid analgesic.[16]

Caption: Role of this compound in Meptazinol synthesis.

Biological Signaling Pathways

While this compound itself is an intermediate, its derivatives, such as Meptazinol, exert their pharmacological effects by interacting with specific biological signaling pathways. Meptazinol is a partial agonist at the mu-opioid receptor (MOR) and also exhibits activity at nicotinic acetylcholine receptors (nAChR).[1][3]

Mu-Opioid Receptor (MOR) Signaling

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), leads to analgesia. The simplified signaling cascade is depicted below.

Caption: Simplified Mu-Opioid Receptor signaling cascade.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Meptazinol's cholinergic activity, through agonist action at nAChRs, may contribute to its analgesic profile.[3] nAChRs are ligand-gated ion channels.

Caption: Simplified Nicotinic Acetylcholine Receptor signaling.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate with significant applications in the synthesis of centrally acting drugs. Its versatile chemistry allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this valuable building block.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Discovery and Synthesis of N-ethyl-3-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract